molecular formula C18H22F3NO4 B1303020 (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid CAS No. 957311-13-6

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1303020
CAS No.: 957311-13-6
M. Wt: 373.4 g/mol
InChI Key: LXKNKSPHSOFZBM-RISCZKNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C18H22F3NO4 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Carbonic Anhydrase and Intraocular Pressure Reduction

The compound, when modified to possess water solubility and strong enzyme inhibitory properties, showed significant inhibition against the zinc enzyme carbonic anhydrase, particularly the isozymes CA II and CA IV. These isozymes are crucial in aqueous humor secretion within the ciliary processes of the eye. Derivatives of this compound, therefore, exhibit potential in reducing intraocular pressure (IOP), a critical factor in treating conditions like glaucoma. Notably, this activity was observed when the derivatives were applied as aqueous solutions in normotensive or glaucomatous albino rabbits, leading to strong and long-lasting IOP reduction (Supuran et al., 2000).

Anti-hyperlipidemic Effects

A benzoic acid derivative related to the compound , denoted as S-2E, was found to noncompetitively inhibit key enzymes involved in cholesterol and fatty acid biosynthesis - HMG-CoA reductase and acetyl-CoA carboxylase. The inhibition of these enzymes leads to reduced blood cholesterol and triglyceride levels, indicating the potential of such compounds in treating conditions like familial hypercholesterolemia and mixed hyperlipidemia (Ohmori et al., 2003).

Enzyme Inhibition and Potential Antihypertensive Activity

Compounds related to (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid have been studied for their potential antihypertensive effects. For instance, a series of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, structurally related to the compound, showed promise in reducing blood pressure in spontaneously hypertensive rats. The modifications on these compounds, particularly the introduction of a benzodioxan moiety, were pivotal in understanding the structure-activity relationships, hinting at potential central and peripheral mechanisms of action (Clark et al., 1983).

Mechanism of Action

Properties

IUPAC Name

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3NO4/c1-17(2,3)26-16(25)22-10-11(9-14(22)15(23)24)8-12-6-4-5-7-13(12)18(19,20)21/h4-7,11,14H,8-10H2,1-3H3,(H,23,24)/t11-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKNKSPHSOFZBM-RISCZKNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376040
Record name (4R)-1-(tert-Butoxycarbonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957311-13-6
Record name (4R)-1-(tert-Butoxycarbonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.